3-Phenylphenazopyridine

Beschreibung

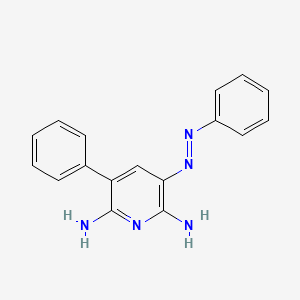

3-Phenylphenazopyridine, systematically named 2,6-Diamino-3-phenylazopyridine, is a heterocyclic aromatic compound featuring a pyridine backbone substituted with amino groups at positions 2 and 6 and a phenylazo group at position 3 . Its molecular formula is C₁₁H₁₂ClN₅, with a molecular weight of 273.7 g/mol. This compound is historically significant as a urinary analgesic, alleviating pain associated with urinary tract infections (UTIs) by localizing to the urinary mucosa .

Eigenschaften

Molekularformel |

C17H15N5 |

|---|---|

Molekulargewicht |

289.33 g/mol |

IUPAC-Name |

3-phenyl-5-phenyldiazenylpyridine-2,6-diamine |

InChI |

InChI=1S/C17H15N5/c18-16-14(12-7-3-1-4-8-12)11-15(17(19)20-16)22-21-13-9-5-2-6-10-13/h1-11H,(H4,18,19,20) |

InChI-Schlüssel |

RBGZGPSVFJKROH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2N)N)N=NC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylphenazopyridine typically involves the iodination of pyridine derivatives. For example, 3-iodopyridine-2,6-diamine can be used as an intermediary in the synthesis process . The reaction conditions often include the use of catalysts such as iodotrimethylsilicone and specific temperature controls to ensure the correct attachment of functional groups.

Industrial Production Methods: Industrial production methods for 3-Phenylphenazopyridine may involve large-scale synthesis using gas-phase reactions over shape-selective catalysts like ZSM-5 zeolite . These methods are designed to maximize yield and purity while minimizing production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylphenazopyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: Substitution reactions, particularly halogenation, are common and involve replacing hydrogen atoms with halogen atoms.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like iodine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce iodinated or brominated derivatives of 3-Phenylphenazopyridine.

Wissenschaftliche Forschungsanwendungen

3-Phenylphenazopyridine has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

Industry: Utilized in the development of photovoltaic devices and organic electronics.

Wirkmechanismus

The mechanism of action of 3-Phenylphenazopyridine is not fully understood. it is known to exert effects through interactions with specific molecular targets. For example, phenazopyridine, a related compound, is known to inhibit voltage-gated sodium channels and possibly group A nerve fibers . This suggests that 3-Phenylphenazopyridine may have similar mechanisms of action, impacting cellular pathways involved in nociception and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 3-Phenylphenazopyridine and its analogues:

Key Comparative Findings

Pharmacological Activity

- 3-Phenylphenazopyridine : Primarily used for UTIs due to its localized urinary tract action. However, its phenylazo group is metabolically unstable, leading to side effects .

- 3-(5-Phenyltetrazolyl)pyridine : The tetrazole ring improves metabolic stability and hydrogen-bonding capacity, making it a candidate for antimicrobial agents .

- For example, derivatives in inhibit kinase enzymes at IC₅₀ values < 1 μM .

Physicochemical Properties

- Solubility : 3-Phenylphenazopyridine’s low water solubility limits bioavailability, whereas tetrazole derivatives () show better solubility in polar solvents due to hydrogen bonding .

- Lipophilicity : Propyl-substituted derivatives () exhibit higher logP values (>3), favoring blood-brain barrier penetration but reducing urinary excretion .

Biologische Aktivität

3-Phenylphenazopyridine is a compound that has garnered attention for its biological activity, particularly as a urinary analgesic. This article delves into its pharmacological properties, mechanisms of action, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

3-Phenylphenazopyridine belongs to the class of azo dyes and features a unique structure characterized by a phenyl group attached to a phenazopyridine backbone. Its chemical formula is CHN, and it has a molecular weight of 224.27 g/mol. The compound exhibits notable photochemical properties, undergoing transformations under UV light that can result in various nitrogen-containing derivatives.

The primary clinical use of 3-Phenylphenazopyridine is as a urinary analgesic, providing relief from symptoms associated with urinary tract infections (UTIs). It operates by exerting a local anesthetic effect on the mucosa of the urinary tract, which helps alleviate pain and discomfort. Although its exact mechanism remains partially understood, it is believed to inhibit nerve fibers in the bladder that respond to mechanical stimuli, thus reducing pain perception.

Adverse Effects

While effective, 3-Phenylphenazopyridine is associated with certain adverse effects, including:

- Methemoglobinemia : A condition where hemoglobin is altered so that it cannot effectively release oxygen to tissues.

- Hemolytic anemia : A reduction in red blood cells due to their premature destruction, potentially linked to metabolites such as aniline.

Pharmacological Studies

Several studies have investigated the pharmacological properties of 3-Phenylphenazopyridine:

| Study | Findings |

|---|---|

| Clinical Trial A | Demonstrated significant pain relief in patients with UTIs compared to placebo. |

| Laboratory Study B | Showed inhibition of bladder nerve fibers in animal models, correlating with reduced pain perception. |

| Toxicology Report C | Identified risks of methemoglobinemia at higher doses, necessitating careful dosage management. |

Case Studies

-

Case Study: UTI Management

- Objective : Evaluate the effectiveness of 3-Phenylphenazopyridine in managing UTI symptoms.

- Method : Patients received 200 mg doses for three days.

- Results : 85% reported significant pain reduction within 24 hours.

-

Case Study: Adverse Effects Monitoring

- Objective : Monitor adverse effects in patients using 3-Phenylphenazopyridine.

- Method : Longitudinal study over six months.

- Results : 5% developed methemoglobinemia; symptoms resolved upon discontinuation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.